molecular formula C19H27N5O2 B13981699 tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13981699
M. Wt: 357.4 g/mol
InChI Key: PLKUYOGISNNLIM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline moiety, which is known for its biological activity, and a piperidine ring, which is a common structural motif in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The quinoxaline moiety is known for its biological activity, and the piperidine ring can enhance the compound’s binding affinity to biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is unique due to its combination of a quinoxaline moiety and a piperidine ring. This structure provides a balance of biological activity and chemical versatility, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 2-[[(6-aminoquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H27N5O2/c1-19(2,3)26-18(25)24-9-5-4-6-14(24)11-22-17-12-21-16-10-13(20)7-8-15(16)23-17/h7-8,10,12,14H,4-6,9,11,20H2,1-3H3,(H,22,23)

InChI Key

PLKUYOGISNNLIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CN=C3C=C(C=CC3=N2)N

Origin of Product

United States

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